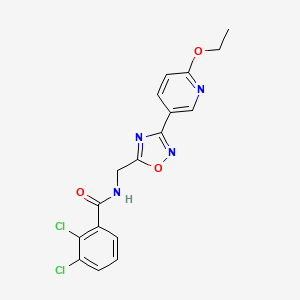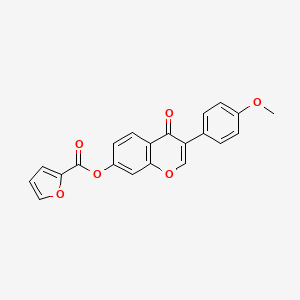
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromone core, a methoxyphenyl group, and a furan-2-carboxylate moiety. Chromone derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
Target of Action
Compounds like “3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. The compound binds to these targets, altering their function .
Mode of Action
The compound interacts with its target, often by binding to a specific site on the target molecule. This can inhibit the target’s function, alter its shape, or change its behavior in some way .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway that produces a harmful substance, or it might activate a pathway that produces a beneficial substance .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine how it is absorbed into the body, how it is distributed among different tissues, how it is metabolized (broken down), and how it is excreted. These properties can affect the compound’s bioavailability, or how much of the compound actually reaches its target .
Result of Action
The ultimate effect of the compound depends on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a harmful substance, the result might be a decrease in symptoms or a slowing of disease progression .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. For example, factors like temperature, pH, and the presence of other substances can affect how well the compound works .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-hydroxycoumarin, and furan-2-carboxylic acid.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide to form 3-(4-methoxyphenyl)-4H-chromen-4-one.
Esterification: The chromone derivative is then esterified with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the chromone core can yield dihydrochromone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted chromone derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its anti-inflammatory and antioxidant properties. It is often used in studies aimed at understanding the mechanisms of these activities and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential anticancer properties. The chromone core is known to interact with various biological targets, making it a valuable scaffold for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
相似化合物的比较
Similar Compounds
3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate: Similar structure but with a benzoate group instead of a furan-2-carboxylate group.
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate group instead of a furan-2-carboxylate group.
Uniqueness
The presence of the furan-2-carboxylate moiety in 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate distinguishes it from other similar compounds. This moiety can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for further research and development.
属性
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)17-12-26-19-11-15(8-9-16(19)20(17)22)27-21(23)18-3-2-10-25-18/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCXDABGEMKQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
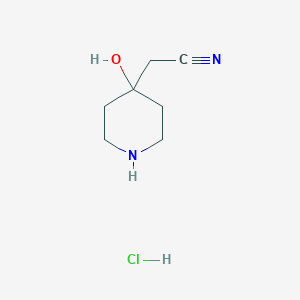

![methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate](/img/structure/B2716929.png)
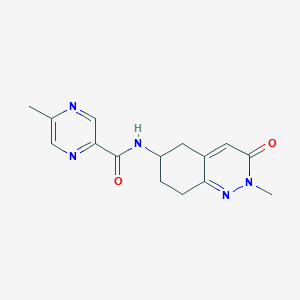
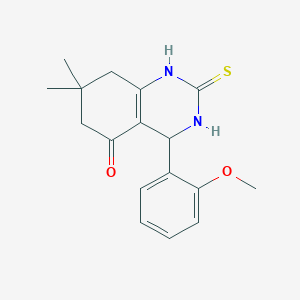
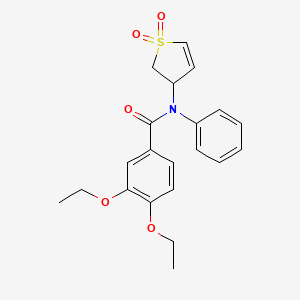
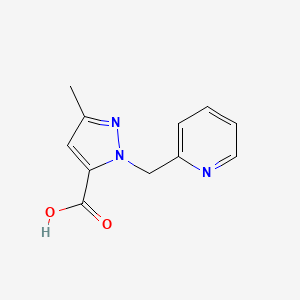
![METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2716936.png)
![N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2716938.png)
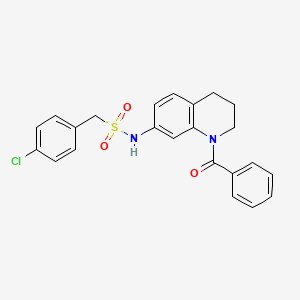
![4-{4-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]phenyl}morpholine](/img/structure/B2716940.png)
